molecular formula C14H14ClNO3S B2512476 (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide CAS No. 2035007-33-9

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2512476
CAS No.: 2035007-33-9
M. Wt: 311.78
InChI Key: VYZCFMLUXJXISU-QPJJXVBHSA-N
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Description

The compound "(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide" is an acrylamide derivative featuring a 5-chlorothiophene moiety, a methoxyethyl chain, and a furan-acrylamide core.

Properties

IUPAC Name

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-18-11(12-5-6-13(15)20-12)9-16-14(17)7-4-10-3-2-8-19-10/h2-8,11H,9H2,1H3,(H,16,17)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZCFMLUXJXISU-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CO1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorothiophene ring : Provides unique electronic properties that may enhance biological interactions.
  • Methoxyethyl group : Contributes to solubility and bioavailability.
  • Furan moiety : Known for its diverse biological activities, including antibacterial and anticancer properties.

Synthesis

The synthesis of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the thiophene ring : Starting from a chlorinated thiophene derivative.
  • Alkylation : Introduction of the methoxyethyl group through alkylation with a methoxyethyl halide under basic conditions.
  • Acrylamide formation : Reaction with furan derivatives to form the final acrylamide linkage.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of compounds featuring furan and thiophene moieties. For instance:

  • A study indicated that furan derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with Minimum Inhibitory Concentrations (MICs) in the range of 64 µg/mL for some derivatives .
CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2Staphylococcus aureus32

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results:

  • A derivative with structural similarities demonstrated significant inhibition of cancer cell lines, including HeLa cells, with IC50 values as low as 3.10 µM. The mechanism involved induction of apoptosis through ROS generation and modulation of apoptotic protein expression .
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound XHeLa3.10Apoptosis via ROS generation
Compound YMCF75.25Cell cycle arrest

The biological effects of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide are likely mediated through interactions with specific molecular targets:

  • Enzyme inhibition : Possible inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor modulation : Interaction with nicotinic acetylcholine receptors may contribute to its anxiolytic-like effects, as seen in related compounds .

Case Studies

  • Antibacterial Efficacy : A study evaluating various furan derivatives found that those containing thiophene exhibited enhanced antibacterial activity compared to their non-thiophene counterparts, suggesting that the presence of the chlorothiophene moiety in our compound may similarly enhance efficacy against bacterial strains .
  • Anticancer Mechanisms : Another investigation into furan-based compounds revealed that certain derivatives could induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-xl .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C13H12ClNO3S
  • Molecular Weight : 311.8 g/mol
  • IUPAC Name : (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)prop-2-enamide

The presence of both furan and thiophene rings in its structure suggests potential interactions with biological targets, making it a candidate for various applications.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with furan and thiophene moieties exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis through pathways that may include oxidative stress and DNA damage .
    • A specific study highlighted the synthesis of related acrylamide derivatives that showed promising activity against breast cancer cells, suggesting that (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide could have similar properties .
  • Antimicrobial Properties :
    • The compound has been explored for its antimicrobial effects. Research indicates that derivatives containing thiophene rings can inhibit the growth of various bacterial strains, which is crucial in the development of new antibiotics.
    • A recent investigation into furan-based compounds revealed their effectiveness against resistant strains of bacteria, positioning this compound as a potential lead in antimicrobial drug development.

Agrochemical Applications

  • Pesticidal Activity :
    • The structural characteristics of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide suggest potential use as a pesticide. Compounds with similar structures have been reported to exhibit insecticidal properties, particularly against agricultural pests .
    • Field studies have shown that certain thiophene-containing compounds can act as effective fungicides, which could extend to this compound given its structural similarities .

Materials Science Applications

  • Polymer Chemistry :
    • The acrylamide functional group allows for polymerization, making it useful in creating new materials with specific properties. Research has shown that incorporating such compounds into polymers can enhance thermal stability and mechanical properties .
    • The synthesis of copolymers containing (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide has been explored for applications in coatings and adhesives due to their improved performance metrics compared to conventional materials .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Breast CancerDemonstrated cytotoxicity against MCF-7 cell line; induced apoptosis through oxidative stress mechanisms.
Antimicrobial Properties Bacterial ResistanceShowed significant inhibition of growth in resistant bacterial strains; potential for new antibiotic development.
Pesticidal Efficacy Agricultural PestsDemonstrated effective insecticidal properties in field trials; implications for sustainable agriculture practices.
Polymer Development Material PropertiesEnhanced thermal stability and mechanical strength in synthesized copolymers; applicable in industrial coatings.

Comparison with Similar Compounds

Key Observations :
  • Heterocyclic Substituents: Replacement of furan (DM490) with thiophene (DM497) enhances α7 nAChR activation and antinociception, while furan-containing analogs like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide show antiviral activity . The 5-chlorothiophene in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs.
  • N-Substituents: The methoxyethyl chain in the target compound contrasts with the sulfamoylphenyl group in the SARS-CoV inhibitor, likely altering solubility and membrane permeability. DM490’s N-methyl-p-tolyl group reduces antinociceptive efficacy compared to DM497’s unmodified p-tolyl group .
  • Linker Flexibility : The propanamide linker in compound 31 () versus the acrylamide core in the target compound may influence conformational flexibility and target engagement.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility Notable Features
Target Compound ~352.8* ~3.5 (moderately lipophilic) Low (due to chlorothiophene) Chlorine atom increases membrane permeability.
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide ~318.3 ~2.8 Moderate (sulfamoyl group enhances polarity) Polar sulfamoyl group improves aqueous solubility.
DM497 ~257.3 ~3.1 Moderate Thiophene enhances lipophilicity vs. furan.
Compound 31 () ~334.4 ~3.7 Low Fluorophenyl and thiazole contribute to high LogP.

*Calculated based on molecular formula.

Key Observations :
  • The 5-chlorothiophene and methoxyethyl groups in the target compound likely confer higher LogP compared to furan-only analogs, suggesting improved blood-brain barrier penetration for CNS targets.
  • Sulfamoylphenyl and morpholinophenyl substituents (e.g., compound 26b in ) enhance solubility but may reduce bioavailability for intracellular targets.

Mechanistic Insights

  • Antiviral Activity : The furan-acrylamide core is critical for SARS-CoV helicase inhibition, as seen in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, which disrupts ATPase and helicase activities . The target compound’s chlorothiophene may offer steric or electronic advantages for binding viral enzymes.
  • Ion Channel Modulation : DM497’s thiophene enhances α7 nAChR activation, while DM490’s furan and N-methyl group induce antagonism . The target compound’s methoxyethyl chain could mimic allosteric modulators like PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide], which potentiates α7 nAChR responses .

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